1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Medicinal chemists targeting FGFR and JAK kinases often face scaffold-hopping failures when replacing 7-azaindole with indole or regioisomeric azaindoles-differences in electron density, hydrogen-bonding geometry, and carboxylic acid dimerization behavior render such substitutions pharmacologically non-neutral. 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 754214-42-1) delivers the authentic 7-azaindole-5-carboxylic acid core with the precise endocyclic nitrogen placement required for ATP-competitive kinase inhibitor libraries. • Proven building block for FGFR1/2/3 and JAK inhibitor programs; compatible with standard amide coupling and esterification workflows. • Solid-state stability and solubility in polar organic solvents support parallel synthesis and reliable scale-up. • Supplied with full batch-specific QC (HPLC, NMR); ready for immediate dispatch in research and bulk quantities.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 754214-42-1
Cat. No. B1288937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
CAS754214-42-1
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C=C21)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)(H,11,12)
InChIKeySINFYKZXNIJIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid: The 7-Azaindole Core for Kinase Libraries


1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, systematically known as 7-azaindole-5-carboxylic acid, is a heterobicyclic building block consisting of a pyrrole ring fused to a pyridine with a carboxylic acid functionality at the 5-position . As a core fragment of the 7-azaindole pharmacophore, it serves as a critical intermediate in the synthesis of kinase inhibitor libraries and is extensively utilized in medicinal chemistry for the development of ATP-competitive inhibitors targeting FGFR, JAK, and other oncogenic kinases . Its solid-state stability and solubility in polar organic solvents facilitate standard amide coupling and esterification protocols in parallel synthesis workflows .

Workflow Parallel amide coupling and esterification libraries
Target Class ATP-competitive kinase hinge-binding scaffolds
Selection Context Fragment-based screening for FGFR/JAK kinase families
Analytical Use Chiroptical VCD conformational analysis support Requires 7-azaindole scaffold presence

Why Indole Analogs Cannot Replace 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid


Substituting 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with indole-5-carboxylic acid or regioisomeric azaindole carboxylic acids (e.g., 4- or 6-azaindole) is not chemically or pharmacologically neutral. The precise position of the endocyclic nitrogen atom fundamentally alters the electron density of the aromatic system, directing electrophilic substitution, modulating the acidity of the carboxylic acid (pKa), and critically changing the hydrogen-bonding capacity with biological targets [1]. Furthermore, the 7-azaindole scaffold uniquely disrupts carboxylic acid dimerization in solution—a property not shared by indole—which directly impacts spectroscopic analysis and formulation behavior [2]. The quantitative evidence below demonstrates that these physicochemical and structural distinctions translate into measurable differences in solubility, lipophilicity, and molecular recognition that cannot be recovered by trivial isosteric replacement.

Core Scaffold
7-Azaindole-5-COOH
Indole-5-COOH
Loss of pyridine N eliminates key hinge-binding HBA and reduces aqueous solubility ~6.7-fold.
Lipophilicity
XLogP 0.8
XLogP 1.5
ΔLogP +0.7 alters ligand efficiency indices; metabolic turnover profiles may not transfer.
Ionization
pKa ~3.93
pKa ~4.40
ΔpKa -0.47 shifts fraction ionized at physiological pH; passive permeability may differ measurably.
Spectroscopic Behavior
Dimer-disrupting confirmed
No dimer disruption
7-Azaindole simplifies VCD conformer analysis ~3–5x; indole scaffold cannot reproduce this.

Quantitative Differentiation from In-Class Analogs


Solubility Advantage Over Indole-5-carboxylic Acid

The target 7-azaindole-5-carboxylic acid exhibits an experimentally measured aqueous solubility of 2.22 mg/mL (0.0137 mol/L) , which is approximately 6.7-fold higher than the predicted water solubility of the direct indole analog, indole-5-carboxylic acid, estimated at 0.33 mg/mL (332.9 mg/L) [1]. This enhanced solubility is attributed to the additional pyridine nitrogen acting as a hydrogen-bond acceptor, increasing the topological polar surface area and reducing the solvation free energy penalty in aqueous media.

Aqueous Solubility
Cross-study comparable
2.22 mg/mL target vs. ~0.33 mg/mL indole analog
~6.7-fold higher
Supports aqueous assay buffer compatibility and reduces co-solvent need.
Target measured 25°C; comparator predicted via EPI Suite.
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Reduced Lipophilicity vs. Indole Analog

The computed partition coefficient (XLogP3-AA) for 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is 0.8 [1], compared to a value of 1.5 for the carbon-only indole-5-carboxylic acid [2]. This represents a ΔLogP reduction of 0.7 log units, driven by the replacement of a CH group with a nitrogen atom in the 6-membered ring. The lower lipophilicity is directly correlated with improved ligand efficiency indices (LE, LLE) in fragment-based screening and reduced cytochrome P450-mediated oxidative metabolism.

Lipophilicity ΔLogP
Cross-study comparable
XLogP 0.8 vs. 1.5 indole
ΔLogP -0.7
Supports improved ligand efficiency indices in fragment screening.
Computed via XLogP3-AA (PubChem).
Drug Design Lipophilicity ADME

Enhanced Hydrogen-Bond Acceptor Capacity

The 7-azaindole-5-carboxylic acid core possesses three hydrogen-bond acceptor (HBA) sites versus two for indole-5-carboxylic acid, due to the pyridine nitrogen lone pair [1][2]. This additional HBA enables a bidentate binding mode with the kinase hinge region (e.g., interaction with backbone NH of Cys or Asp residues) that is geometrically impossible for the indole analog. In fragment-based crystallographic screens, this extra HBA has been shown to anchor the 7-azaindole scaffold in the ATP-binding pocket of FGFR4, resulting in measurable electron density for the carboxylic acid anchor point, whereas indole-5-carboxylic acid failed to produce a stable binding pose in similar soak conditions [3].

H-Bond Acceptors
Class-level inference
3 HBA target vs. 2 HBA indole
+1 HBA from pyridine N
Enables bidentate hinge-binding mode not geometrically possible for indole.
Binding mode validated in FGFR4 crystallography; class-level applicability.
Molecular Recognition Kinase Inhibition Structure-Based Drug Design

Carboxylic Acid pKa Shift and Ionization

The predicted pKa of the carboxylic acid group in 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is 3.93 , which is approximately 0.47 units lower than the pKa of 4.40 reported for indole-5-carboxylic acid . At physiological pH 7.4, both compounds exist predominantly as the carboxylate anion, but the 7-azaindole derivative reaches >99.9% ionization, whereas the indole analog is approximately 99.9% ionized—a small but measurable difference that can affect passive membrane permeability and salt formation behavior.

Carboxylic Acid pKa
Cross-study comparable
pKa 3.93 target vs. 4.40 indole
ΔpKa -0.47
Small shift may affect passive permeability and salt formation behavior.
Predicted values from Chembase and ChemicalBook.
Ionization Permeability Formulation

Dihydroorotase Inhibition vs. Inactive Indole

In a direct enzymatic assay, 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid inhibited dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC50 of 180,000 nM (180 µM) at pH 7.37 [1]. By contrast, indole-5-carboxylic acid showed no measurable inhibition at concentrations up to 200 µM in the same assay system [2], confirming that the pyridine nitrogen of the 7-azaindole core is essential for even this modest level of enzyme engagement. While the absolute potency is low, this result provides the only head-to-head biochemical evidence that the 7-azaindole scaffold can engage a metal-dependent hydrolase active site where the indole isostere cannot.

DHOase Inhibition
Direct head-to-head
IC50 180 µM target vs. no inhibition indole
Functional engagement vs. inactive
Only direct biochemical evidence that pyridine N determines target engagement.
Mouse Ehrlich ascites DHOase, pH 7.37, 10 µM.
Enzyme Inhibition Pyrimidine Metabolism SAR

Dimer-Disrupting Property for VCD Spectroscopy

The 7-azaindole heterocycle, the core scaffold of the target compound, has been experimentally demonstrated to break carboxylic acid homodimers through stronger complementary hydrogen bonding, forming heterodimers instead [1]. In VCD (Vibrational Circular Dichroism) spectroscopic studies, the addition of 7-azaindole to carboxylic acid analytes reduced the number of computationally significant conformers by a factor of approximately 3–5, drastically accelerating spectral interpretation. Indole itself does not exhibit this property, as confirmed by control experiments in the same study.

VCD Conformer Reduction
Class-level inference
~3–5x reduction with 7-azaindole vs. no disruption with indole
Supports faster chiroptical structure elucidation and lower computational cost.
VCD spectroscopy of natural product COOH, 25°C, CDCl3.
Analytical Chemistry VCD Spectroscopy Conformational Analysis

Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid


Fragment-Based Screening for Kinase Hinge Binding

[1] Huang JJ, et al. J. Med. Chem. 2022, 65, 6349–6367.

Parallel Amide Library Synthesis for FGFR/JAK

[2] BenchChem (data restricted per sourcing rules; information cross-validated via PubChem patent linkage).

Chiroptical Characterization of 7-Azaindole Drugs

[3] Grassin C, et al. Chem. Commun. 2022, 58, 11527-11530.

Application
Selection Property
Validation Focus
Fragment-based kinase hinge screening
Hydrogen-bond acceptor count and hinge geometry
Target engagement in ATP-binding pocket crystallography
Parallel amide library synthesis for FGFR/JAK
Solid-state stability and polar-solvent solubility
Reaction efficiency in amide coupling and esterification protocols
Chiroptical characterization of 7-azaindole derivatives
Dimer-disrupting heterodimer formation
Conformer population reduction and VCD spectral simplification

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